N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C₈H₁₂F₃NO₄ and a molecular weight of 243.18 g/mol . It is an intermediate in the production of daunorubicin, an anthracycline antibiotic used in cancer treatment . This compound is primarily used in research and industrial applications, particularly in the synthesis of other complex molecules.
Scientific Research Applications
N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Mechanism of Action
Target of Action
N-(Trifluoroacetamido)daunosamine is an intermediate in the production of Daunorubicin . Daunorubicin is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . The primary target of Daunorubicin is DNA, where it intercalates between base pairs, inhibiting DNA replication and transcription.
Mode of Action
The compound’s interaction with its targets involves the trifluoroacetyl group, which is known to activate nitrogen . This activation allows for the reductive cleavage of the p-toluenesulfonyl group with samarium diiodide . The resulting changes include the unmasking of primary N-(p-toluenesulfonyl) amides .
Pharmacokinetics
It is metabolized in the liver and excreted in bile and urine .
Result of Action
The molecular and cellular effects of N-(Trifluoroacetamido)daunosamine’s action are the inhibition of DNA replication and transcription, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells, making it a useful compound in the treatment of leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves multiple steps. One common method includes the preparation of 1-O-silylated 3-azido- and 3-N-trifluoroacetamido-2,3,6-trideoxy-L-arabino and L-lyxo-hexopyranoses . These intermediates are then used as glycosyl donors in the synthesis of anthracycline antibiotics and related DNA-binding agents . The reaction conditions typically involve the use of silylating agents and azides under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include silylating agents, azides, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of daunorubicin and other anthracycline antibiotics . These products are often used in medicinal chemistry and pharmaceutical research.
Comparison with Similar Compounds
N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamido group, which enhances its stability and reactivity compared to similar compounds. Similar compounds include:
Daunosamine: The parent compound without the trifluoroacetamido group.
Acosamine: Another amino sugar used in the synthesis of anthracycline antibiotics.
L-rhamnal: A related sugar used in glycosylation reactions.
These compounds share similar structural features but differ in their functional groups and reactivity, making this compound a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15)/t3?,4?,5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSJJWJDPYHURS-SXEFJBAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O)NC(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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